Manganese, chloro(4-methoxyphenyl)-
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Overview
Description
Manganese, chloro(4-methoxyphenyl)- is a chemical compound that features manganese coordinated to a chloro and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese, chloro(4-methoxyphenyl)- typically involves the reaction of manganese salts with 4-methoxyphenyl chloride under controlled conditions. One common method involves the use of manganese(II) chloride and 4-methoxyphenyl magnesium bromide in a Grignard reaction, followed by chlorination to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the reagents are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Manganese, chloro(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese(II) species.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Manganese oxides and 4-methoxybenzoic acid.
Reduction: Manganese(II) chloride and 4-methoxyphenylmethane.
Substitution: Various substituted 4-methoxyphenyl derivatives.
Scientific Research Applications
Manganese, chloro(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which manganese, chloro(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Nickel, chloro(4-methoxyphenyl)-: Similar structure but with nickel instead of manganese.
Copper, chloro(4-methoxyphenyl)-: Copper-based analog with different catalytic properties.
Iron, chloro(4-methoxyphenyl)-: Iron-based compound with distinct redox behavior.
Uniqueness
Manganese, chloro(4-methoxyphenyl)- is unique due to its specific coordination chemistry and reactivity.
Properties
CAS No. |
192887-50-6 |
---|---|
Molecular Formula |
C7H7ClMnO |
Molecular Weight |
197.52 g/mol |
IUPAC Name |
chloromanganese(1+);methoxybenzene |
InChI |
InChI=1S/C7H7O.ClH.Mn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FALSIYLTTYAFGO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=[C-]C=C1.Cl[Mn+] |
Origin of Product |
United States |
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